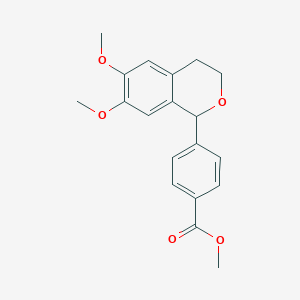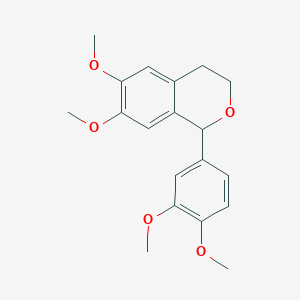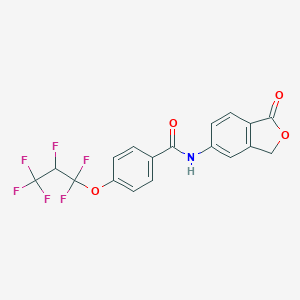![molecular formula C20H16N2O3 B263274 benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate is a chemical compound that is commonly used in scientific research. It is a member of the carbamate family, which is known for its diverse range of applications in various fields. This compound is of particular interest due to its unique properties and potential applications in the field of medicine.
Mechanism of Action
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, the concentration of acetylcholine in the brain is increased, leading to improved cognitive function. The compound achieves this by binding to the active site of the enzyme, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects:
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. It has been shown to have low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate. One area of interest is the development of more potent inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, research could focus on the development of new applications for this compound in the treatment of other diseases. Finally, further studies could be conducted to better understand the biochemical and physiological effects of this compound.
Synthesis Methods
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate can be synthesized through a multistep process involving the reaction of benzylamine with 4-(4-pyridylcarbonyl)phenyl isocyanate. The reaction is carried out in anhydrous conditions using a suitable solvent. The product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has various applications in scientific research. It is commonly used as a reactant in the synthesis of other compounds. Additionally, it is used as a tool compound for the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
properties
Product Name |
benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C20H16N2O3/c23-19(17-10-12-21-13-11-17)16-6-8-18(9-7-16)22-20(24)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,24) |
InChI Key |
IHVVRBWDEHYIFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)


![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)

![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)